N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17749943
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3 |
|---|---|
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | N-(cyclopropylmethyl)-1-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C8H13N3/c1-11-5-4-8(10-11)9-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,9,10) |
| Standard InChI Key | ZQQIMZBIQACNCN-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)NCC2CC2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a cyclopropylmethyl group (-CH<sub>2</sub>-C<sub>3</sub>H<sub>5</sub>) and at the 3-position with a methyl group (-CH<sub>3</sub>). The cyclopropyl moiety introduces steric strain and electronic effects, influencing reactivity and intermolecular interactions . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>8</sub>H<sub>13</sub>N<sub>3</sub> | |
| Molecular Weight | 151.21 g/mol | |
| SMILES | CC1=NN(C(C2CC2)C)C=C1 | |
| InChIKey | DDKPCQCIQCDFAU-UHFFFAOYSA-N |
Physical Characteristics
N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is reported as a liquid at room temperature . Its solubility profile is influenced by the polar pyrazole ring and nonpolar cyclopropyl group, suggesting moderate solubility in organic solvents like ethanol and dichloromethane. Predicted collision cross-section (CCS) values for adducts, such as [M+H]<sup>+</sup> (129.5 Ų), provide insights into its mass spectrometry behavior .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While detailed protocols are scarce, analogous pyrazole derivatives are synthesized via condensation reactions between hydrazines and diketones or β-ketoesters. A plausible route for this compound involves:
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Cyclopropylmethylamine reacting with a methyl-substituted pyrazole precursor.
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Nucleophilic substitution or Mitsunobu reaction to introduce the cyclopropylmethyl group.
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Purification via column chromatography or recrystallization.
Reaction conditions typically employ catalysts like p-toluenesulfonic acid in ethanol or THF at elevated temperatures (80–100°C).
Industrial Methods
Industrial production likely utilizes continuous-flow reactors to enhance yield and scalability. Key steps include:
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Automated feeding of precursors.
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In-line spectroscopic monitoring (e.g., FTIR) for quality control.
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Solvent recovery systems to minimize waste.
| Precaution | Implementation |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat |
| Ventilation | Fume hood for aerosol prevention |
| Storage | 4°C in airtight, light-resistant containers |
Comparative Analysis with Structural Analogues
The compound’s uniqueness arises from its substitution pattern. Below is a comparison with related derivatives:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| N-(Cyclopropylmethyl)-1H-pyrazol-4-amine | Methyl group at 4-position | Altered electronic density |
| 3-Methyl-1H-pyrazol-5-amine | Lacks cyclopropylmethyl group | Reduced steric hindrance |
| 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | Cyclopropyl directly bonded to pyrazole | Enhanced ring strain |
Applications in Research and Industry
Medicinal Chemistry
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Lead compound optimization: Modifications to enhance selectivity for kinase targets.
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Prodrug development: Functionalization of the amine group for improved bioavailability.
Materials Science
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Coordination complexes: Pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Pd).
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Polymer additives: Stabilizing agents against thermal degradation.
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